molecular formula C21H15NO4S B6501154 N-benzyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide CAS No. 139725-38-5

N-benzyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide

Cat. No.: B6501154
CAS No.: 139725-38-5
M. Wt: 377.4 g/mol
InChI Key: FKNGHDXPKYRBHX-UHFFFAOYSA-N
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Description

N-Benzyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is an anthraquinone-based sulfonamide derivative characterized by a benzyl group attached to the sulfonamide nitrogen at the 2-position of the anthraquinone core. For instance, similar compounds like sodium 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate undergo microwave-assisted coupling with amines in phosphate buffer to yield sulfonamide derivatives .

Properties

IUPAC Name

N-benzyl-9,10-dioxoanthracene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO4S/c23-20-16-8-4-5-9-17(16)21(24)19-12-15(10-11-18(19)20)27(25,26)22-13-14-6-2-1-3-7-14/h1-12,22H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKNGHDXPKYRBHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conversion to Sulfonyl Chloride

The sulfonic acid intermediate is converted to the reactive sulfonyl chloride using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). This step is critical for enabling subsequent nucleophilic substitution with benzylamine.

Example Protocol:

  • Combine 2-sulfo-9,10-anthraquinone (1 equiv) with PCl₅ (2.5 equiv) in dry dichloromethane.

  • Reflux at 60°C for 3 hours under nitrogen atmosphere.

  • Quench with ice water and extract with DCM.

  • Purify via recrystallization (ethanol/water).

Characterization Data:

  • ¹H NMR (CDCl₃): δ 8.72–8.85 (m, 2H), 8.10–8.21 (m, 2H), 7.55–7.68 (m, 2H).

  • IR (KBr): 1365 cm⁻¹ (S=O asymmetric stretch), 1170 cm⁻¹ (S=O symmetric stretch).

Amination with Benzylamine

The sulfonyl chloride undergoes nucleophilic substitution with benzylamine to form the target sulfonamide. This reaction is typically conducted in pyridine to neutralize HCl byproducts and drive the reaction to completion.

Optimized Conditions:

  • Reagents: Benzylamine (1.2 equiv), pyridine (2 equiv)

  • Solvent: Tetrahydrofuran (THF) or dichloromethane

  • Temperature: Room temperature (20–25°C)

  • Reaction Time: 12–24 hours

  • Yield: 65–75%

Workup Procedure:

  • Filter precipitated pyridine hydrochloride.

  • Concentrate under reduced pressure.

  • Purify via column chromatography (silica gel, hexane/ethyl acetate 3:1).

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors and automated purification systems are employed to enhance reproducibility. Key adaptations include:

Continuous Sulfonation

A tubular reactor system allows for precise temperature control during sulfonation, reducing side reactions. Typical parameters:

  • Residence Time: 30 minutes

  • Throughput: 50 kg/h

  • Purity: >95%

Solvent Recycling

Dichloroethane and THF are recovered via fractional distillation, reducing material costs by 40%.

Reaction Optimization and Challenges

Sulfonation Selectivity

Sulfonation at the 2-position is favored due to the electron-withdrawing effect of the carbonyl groups in anthraquinone. Competing sulfonation at positions 1 or 4 is minimized by maintaining reaction temperatures below 60°C.

Amination Efficiency

Excess benzylamine (1.2–1.5 equiv) ensures complete conversion of the sulfonyl chloride. Pyridine acts as both a base and a catalyst, with stoichiometric amounts critical for suppressing HCl-induced side reactions.

Characterization and Quality Control

4.1 Spectroscopic Analysis

  • ¹³C NMR (CDCl₃): δ 187.2 (C=O), 144.5 (C-SO₂), 135.8–128.4 (aromatic carbons), 55.1 (CH₂Ph).

  • Mass Spectrometry (ESI+): m/z 423.1 [M+H]⁺.

4.2 Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak with retention time 8.2 minutes, confirming >98% purity.

Comparative Analysis of Synthetic Methods

ParameterLaboratory-ScaleIndustrial-Scale
Sulfonation Yield 70%85%
Reaction Time 6 hours30 minutes
Solvent Use 500 mL/kg200 mL/kg (recycled)
Purity 95%98%

Chemical Reactions Analysis

N-benzyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, forming dihydroxy derivatives.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles such as alkyl halides or aryl halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-benzyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

    Biology: The compound has potential applications in the development of fluorescent probes and sensors. Its anthraquinone core can be modified to create compounds that exhibit fluorescence, which can be used in biological imaging and detection.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. The sulfonamide group is known for its antibacterial properties, and modifications of this compound may lead to new drugs.

    Industry: It can be used in the production of dyes and pigments due to its chromophoric properties. Additionally, it may find applications in the development of organic electronic materials.

Mechanism of Action

The mechanism of action of N-benzyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity. The anthraquinone core can participate in redox reactions, generating reactive oxygen species that can induce cellular damage. These properties make it a potential candidate for therapeutic applications, particularly in targeting bacterial infections and cancer cells.

Comparison with Similar Compounds

Substituent Variations

  • N,N-Dimethyl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide (CAS 53033-62-8): Features dimethyl groups on the sulfonamide nitrogen, reducing steric hindrance and increasing solubility in polar solvents. Molecular weight: 315.34 g/mol .
  • N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide : A benzamide derivative with a methyl-substituted benzoyl group. Synthesized via acid chloride or carboxylic acid coupling, yielding 94% and 24%, respectively, highlighting the efficiency of acid chloride routes .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents Synthesis Yield (%)
N-Benzyl-9,10-dioxo-2-sulfonamide (Target) ~343.4 (estimated) Not reported Benzyl-sulfonamide
N,N-Dimethyl-9,10-dioxo-2-sulfonamide 315.34 Not reported Dimethyl-sulfonamide
2-Methylbenzamide analog 341.37 274.0–338.5 2-Methylbenzoyl 94 (acid chloride)
Sodium 1-amino-4-bromo-2-sulfonate 381.19 Not reported Bromo-sulfonate 70–95

Note: Data inferred from structural analogs and synthesis protocols .

Selectivity and Pharmacological Potential

  • Lipophilicity and Bioavailability : The benzyl group in the target compound may improve membrane permeability compared to polar sulfonates (e.g., PSB-0739) or hydrophilic dimethyl sulfonamides .
  • Synthetic Accessibility: Microwave-assisted methods offer scalability for anthraquinone sulfonamides, whereas benzamide synthesis requires stringent coupling conditions .

Biological Activity

N-benzyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an anthracene backbone with a sulfonamide functional group and a benzyl substituent. The structural formula can be expressed as:

C21H17N1O3S1C_{21}H_{17}N_{1}O_{3}S_{1}

with a molecular weight of approximately 375.4 g/mol. The presence of the dioxo and sulfonamide groups suggests potential reactivity and biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group can mimic natural substrates, allowing it to inhibit enzymes by blocking active sites. This is particularly relevant in antimicrobial activity where sulfonamides inhibit bacterial folic acid synthesis by acting as competitive inhibitors of dihydropteroate synthetase.
  • DNA Intercalation : The anthracene core has the potential to intercalate with DNA, which may lead to antitumor effects by disrupting DNA replication and transcription processes.
  • Antioxidant Activity : Some derivatives of anthracene compounds have shown antioxidant properties, which can contribute to their therapeutic effects against oxidative stress-related diseases.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. Studies have demonstrated its effectiveness against various cancer cell lines, including:

  • HT-29 (Colorectal Cancer)
  • TK-10 (Renal Cancer)

The compound's ability to induce apoptosis in these cell lines suggests that it may be a candidate for further development as an anticancer agent.

Antimicrobial Properties

The sulfonamide moiety is known for its antimicrobial efficacy. This compound has shown activity against several bacterial strains. Its mechanism involves inhibiting the synthesis of folic acid in bacteria, which is essential for their growth and reproduction .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • In Vitro Studies :
    • A study on the compound's anticancer effects demonstrated significant cytotoxicity against HT-29 and TK-10 cell lines with IC50 values indicating potent activity at low concentrations.
    • In antimicrobial assays, the compound exhibited inhibitory effects against Gram-positive and Gram-negative bacteria.
  • Structure-Activity Relationship (SAR) :
    • Modifications to the benzyl group have been explored to enhance lipophilicity and improve bioavailability without compromising efficacy.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Properties
This compoundBenzyl group instead of hydroxyethylPotentially enhanced lipophilicity
N-(2-hydroxyethyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamideHydroxyethyl groupIncreased solubility in aqueous environments
Sodium 1-amino-4-(1-naphthylamino)-9,10-dioxo-9,10-dihydroanthracene 2-sulfonateAmino group substitutionSelective inhibition against specific enzymes

This table illustrates how variations in functional groups can impact the biological activity and pharmacological properties of similar compounds.

Q & A

Q. What are the standard synthetic routes for N-benzyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide?

The synthesis involves sequential oxidation of 9,10-dihydroanthracene to form the dioxo-dihydroanthracene core, followed by sulfonylation with benzylamine derivatives. Key steps include:

  • Oxidation : Using KMnO₄ or CrO₃ under acidic conditions to generate the anthraquinone framework .
  • Sulfonylation : Reacting the anthraquinone intermediate with benzylsulfonyl chloride in DMF at 60–80°C, maintaining pH 8.5–9.5 with triethylamine .
  • Purification : Recrystallization from DCM/hexane or acetone/water mixtures yields >95% purity .

Q. Which spectroscopic techniques confirm the compound’s structure?

A combination of methods is required:

  • 1H/13C NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and sulfonamide NH resonance .
  • X-ray crystallography : Resolves spatial arrangements, such as dihedral angles between the benzyl group and anthracene plane (typically 50–60°) .
  • HPLC-MS : Verifies molecular mass (e.g., [M+H]+ at m/z 378) and purity using C18 columns with 0.1% TFA mobile phase .

Q. What solvents are suitable for purification?

Polar aprotic solvents (DMF, DCM) facilitate sulfonylation, while mixed-solvent systems (e.g., DCM/hexane or acetone/water) enable recrystallization. Thermal stability up to 310°C allows high-temperature crystallization .

Advanced Research Questions

Q. How can reaction conditions be optimized to achieve yields >80%?

Systematic optimization should evaluate:

  • Temperature gradients : Sulfonylation efficiency peaks at 75°C .
  • Solvent polarity : DMF outperforms THF due to better sulfonyl chloride solubility (Kamlet-Taft π* = 0.88) .
  • Stoichiometry : A 1:1.25 molar ratio of anthracene precursor to sulfonyl chloride minimizes byproducts . Design of Experiments (DOE) analysis identifies optimal parameters .

Q. How do structural modifications (e.g., N-benzyl vs. N-aryl groups) affect bioactivity?

Comparative QSAR studies reveal:

  • N-Benzyl derivatives : Exhibit 3-fold higher P2X2 receptor antagonism (IC₅₀ = 12 nM) than N-(4-bromophenyl) analogs due to enhanced π-π stacking with Tyr316 .
  • Electron-withdrawing substituents (e.g., -Br): Increase oxidative stability but reduce blood-brain barrier penetration (logP = 2.8 → 3.5) .
  • Polar groups (e.g., -SO₃H): Improve aqueous solubility (>5 mg/mL) but lower membrane permeability (PSA >120 Ų) .

Q. What computational methods predict target interactions for rational drug design?

  • Molecular docking : AutoDock Vina simulations with P2X2 receptor (PDB: 4XWT) identify stable binding poses via sulfonamide H-bonding to Asn140 .
  • Molecular dynamics (MD) : 100-ns simulations quantify conformational stability of the benzyl-anthracene moiety in lipid bilayers .
  • Free energy perturbation (FEP) : Calculates ΔΔG contributions of substituents to binding affinity (e.g., -2.3 kcal/mol for benzyl vs. -1.8 kcal/mol for phenyl) .

Q. How to resolve contradictions in reported biological data between analogs?

Case study: Discrepancies in dopamine modulation between N-benzyl and N,N-diethyl derivatives:

  • In vitro assays : Use standardized SH-SY5Y neuroblastoma models with LC-MS quantification of dopamine (LOD = 0.1 ng/mL) .
  • Structural analysis : N,N-Diethyl groups increase steric bulk (Taft Es = -1.24), reducing penetration into synaptic vesicles .
  • Control experiments : Verify compound stability in assay buffers (e.g., pH 7.4, 37°C) to exclude degradation artifacts .

Q. What strategies improve pharmacokinetics (e.g., BBB penetration)?

  • Prodrug synthesis : Phosphate esterification of sulfonic acid groups increases logD from -1.2 to 0.8 .
  • Structural analogs : N-(3-Methoxybenzyl) derivatives show 22% higher brain/plasma ratios in rats due to lowered PSA (89 Ų vs. 105 Ų) .
  • Nanoparticle encapsulation : PLGA-based carriers enhance bioavailability (AUC = 450 ng·h/mL vs. 90 ng·h/mL for free compound) .

Q. How to validate target engagement in cellular models?

  • CRISPR knock-out : P2X2 receptor-null HEK293 cells show abolished calcium flux (Fluo-4 AM assay) at 100 nM compound .
  • Competitive binding : Displacement of [³H]-PSB-1011 (Kd = 8 nM) confirms direct receptor interaction .
  • Thermal shift assay : ΔTm >2°C in target protein DSC scans indicates stable binding .

Q. What methods address solubility limitations (<0.1 mg/mL) in biological assays?

  • Co-solvents : 20% HP-β-CD increases solubility to 1.2 mg/mL without cytotoxicity .
  • Salt formation : Sodium sulfonate derivatives achieve >5 mg/mL solubility in PBS .
  • Microwave-assisted synthesis : Reduces particle size to <200 nm via nanoprecipitation .

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